molecular formula C19H19N3O B13860673 2-[N-[(2R)-1-(1H-imidazol-5-yl)propan-2-yl]-C-phenylcarbonimidoyl]phenol

2-[N-[(2R)-1-(1H-imidazol-5-yl)propan-2-yl]-C-phenylcarbonimidoyl]phenol

Cat. No.: B13860673
M. Wt: 305.4 g/mol
InChI Key: SBUFZXRNKJQHLD-CQSZACIVSA-N
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Description

2-[N-[(2R)-1-(1H-imidazol-5-yl)propan-2-yl]-C-phenylcarbonimidoyl]phenol is a complex organic compound that features an imidazole ring, a phenyl group, and a phenol group. The imidazole ring is a five-membered heterocyclic moiety containing two nitrogen atoms, which is known for its broad range of chemical and biological properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the reaction of glyoxal and ammonia to form the imidazole ring, followed by further functionalization .

Industrial Production Methods

Industrial production of this compound may involve multi-step synthesis processes that are optimized for yield and purity. These processes often include the use of catalysts and controlled reaction conditions to ensure the efficient formation of the desired product .

Chemical Reactions Analysis

Types of Reactions

2-[N-[(2R)-1-(1H-imidazol-5-yl)propan-2-yl]-C-phenylcarbonimidoyl]phenol can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and electrophiles like bromine for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the phenol group can yield quinones, while substitution reactions can introduce various functional groups onto the phenyl ring .

Scientific Research Applications

2-[N-[(2R)-1-(1H-imidazol-5-yl)propan-2-yl]-C-phenylcarbonimidoyl]phenol has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antibacterial and antifungal properties.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-[N-[(2R)-1-(1H-imidazol-5-yl)propan-2-yl]-C-phenylcarbonimidoyl]phenol involves its interaction with specific molecular targets and pathways. The imidazole ring can interact with enzymes and receptors, modulating their activity. The phenol group can participate in hydrogen bonding and other interactions that influence the compound’s biological effects .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other imidazole-containing molecules such as:

    Clemizole: An antihistaminic agent.

    Etonitazene: An analgesic.

    Omeprazole: An antiulcer agent.

Uniqueness

What sets 2-[N-[(2R)-1-(1H-imidazol-5-yl)propan-2-yl]-C-phenylcarbonimidoyl]phenol apart is its unique combination of functional groups, which confer a distinct set of chemical and biological properties. This makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C19H19N3O

Molecular Weight

305.4 g/mol

IUPAC Name

2-[N-[(2R)-1-(1H-imidazol-5-yl)propan-2-yl]-C-phenylcarbonimidoyl]phenol

InChI

InChI=1S/C19H19N3O/c1-14(11-16-12-20-13-21-16)22-19(15-7-3-2-4-8-15)17-9-5-6-10-18(17)23/h2-10,12-14,23H,11H2,1H3,(H,20,21)/t14-/m1/s1

InChI Key

SBUFZXRNKJQHLD-CQSZACIVSA-N

Isomeric SMILES

C[C@H](CC1=CN=CN1)N=C(C2=CC=CC=C2)C3=CC=CC=C3O

Canonical SMILES

CC(CC1=CN=CN1)N=C(C2=CC=CC=C2)C3=CC=CC=C3O

Origin of Product

United States

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